The Core Mechanism of A71378: A Selective CCK-A Receptor Agonist
The Core Mechanism of A71378: A Selective CCK-A Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
A71378 is a potent and highly selective peptide analog agonist for the cholecystokinin-A (CCK-A) receptor.[1] Its chemical designation is [desamino-Try(SO3H)-Nle-Gly-Trp-Nle-(N-methyl)Asp-Phe-NH2].[1] The selectivity of A71378 for the CCK-A receptor over the CCK-B/gastrin receptor is a key feature, attributed to the N-methylation of the aspartic acid residue.[1] This modification is crucial for its distinct pharmacological profile.[1][2] This guide provides a comprehensive overview of the mechanism of action of A71378, detailing its interaction with the CCK-A receptor, the subsequent signaling cascade, and the physiological responses it elicits. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development applications.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of A71378 across various in vitro assays, demonstrating its high selectivity for the CCK-A receptor.
Table 1: Receptor Binding Affinity of A71378
| Receptor | Tissue Source | Radioligand | IC50 (nM) | Reference |
| CCK-A | Guinea Pig Pancreas | [125I]CCK-8 | 0.4 | [1] |
| CCK-B | Guinea Pig Cortex | [125I]CCK-8 | 300 | [1] |
| Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin | 1,200 | [1] |
Table 2: Functional Potency of A71378
| Assay | Tissue/Cell Line | Measured Response | EC50 (nM) | Reference |
| Amylase Secretion | Guinea Pig Pancreatic Acini | Amylase Release | 0.16 | [1] |
| Muscle Contraction | Guinea Pig Ileum | Longitudinal Muscle Contraction | 3.7 | [1] |
| Intracellular Calcium Mobilization | NCI-H345 Cells (express CCK-B/gastrin receptors) | Increase in [Ca2+]i | 600 | [1] |
Mechanism of Action: Signaling Pathway
A71378 exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor (GPCR). The activation of the CCK-A receptor primarily initiates a signaling cascade through the Gq/11 family of G proteins.[3][4][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[3] The subsequent increase in cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream effector proteins and culminating in a physiological response, such as enzyme secretion or muscle contraction.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of A71378.
CCK-A Receptor Binding Assay (Guinea Pig Pancreas)
This protocol describes a competitive radioligand binding assay to determine the affinity of A71378 for the CCK-A receptor.
-
Tissue Preparation: Pancreata from male guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is washed and resuspended in the same buffer.
-
Assay Conditions: The assay is performed in a final volume of 0.5 mL containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% bovine serum albumin (BSA), a fixed concentration of [125I]-labeled CCK-8 (as the radioligand), and varying concentrations of A71378 or other competing ligands.
-
Incubation: The mixture is incubated at 37°C for 30 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of A71378 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
Amylase Secretion Assay (Guinea Pig Pancreatic Acini)
This protocol measures the functional potency of A71378 in stimulating amylase release from isolated pancreatic acini.[6][7][8]
-
Preparation of Pancreatic Acini: The pancreas from a male guinea pig is digested with collagenase to disperse the tissue into acini.[6][8] The acini are then purified by centrifugation and resuspended in a physiological salt solution.[6][8]
-
Incubation: The acinar suspension is incubated at 37°C in the presence of varying concentrations of A71378.
-
Sample Collection: At the end of the incubation period (typically 30 minutes), the acini are separated from the supernatant by centrifugation.[8]
-
Amylase Measurement: The amylase activity in the supernatant is measured using a colorimetric assay. The total amylase content is determined by lysing a separate aliquot of the acinar suspension.
-
Data Analysis: Amylase release is expressed as a percentage of the total amylase content. The concentration of A71378 that produces 50% of the maximal amylase release (EC50) is calculated from the dose-response curve.[8]
Ileal Smooth Muscle Contraction Assay (Guinea Pig)
This protocol assesses the effect of A71378 on smooth muscle contraction in an isolated organ bath setup.[9][10][11][12]
-
Tissue Preparation: A segment of the longitudinal muscle from the guinea pig ileum is dissected and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9][10][12]
-
Equilibration: The tissue is allowed to equilibrate under a constant tension for a period of time until a stable baseline is achieved.[12]
-
Drug Administration: A71378 is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Measurement of Contraction: The contractile response of the muscle strip is recorded isometrically or isotonically using a force-displacement transducer.[10][12]
-
Data Analysis: The magnitude of the contraction is measured, and a dose-response curve is constructed. The EC50 value is determined from this curve.
Intracellular Calcium Mobilization Assay (NCI-H345 Cells)
This assay measures the ability of A71378 to induce an increase in intracellular calcium in a cell line expressing CCK-B/gastrin receptors.[13][14][15][16]
-
Cell Culture and Dye Loading: NCI-H345 cells are cultured to confluency and then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a physiological buffer.[13][14][15][16]
-
Measurement: The dye-loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence is recorded.
-
Stimulation: A71378 is added to the cells, and the change in fluorescence intensity is monitored over time. The fluorescence signal increases as the dye binds to the elevated intracellular calcium.
-
Calibration: At the end of the experiment, the maximum fluorescence is determined by adding a calcium ionophore (e.g., ionomycin) to saturate the dye with calcium, and the minimum fluorescence is determined by quenching the signal with a calcium chelator (e.g., EGTA).
-
Data Analysis: The fluorescence ratios are converted to intracellular calcium concentrations. The EC50 for the A71378-induced calcium mobilization is calculated from the dose-response curve.
Conclusion
A71378 is a valuable pharmacological tool for studying the physiological roles of the CCK-A receptor due to its high potency and selectivity. Its mechanism of action is well-characterized, involving the activation of the Gq/11-PLC-IP3/DAG signaling pathway, leading to an increase in intracellular calcium and subsequent cellular responses. The detailed experimental protocols provided in this guide offer a framework for the in vitro characterization of A71378 and other CCK-A receptor ligands. A thorough understanding of its mechanism of action is essential for its application in research and for the potential development of novel therapeutics targeting the CCK-A receptor.
References
- 1. A71378: a CCK agonist with high potency and selectivity for CCK-A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrapeptide CCK-A agonists: effect of backbone N-methylations on in vitro and in vivo CCK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of phospholipase C by cholecystokinin receptor subtypes with different G-protein-coupling specificities in hormone-secreting pancreatic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Kinetics of amylase release by dispersed acini prepared from guinea pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guinea Pig Ileum [sheffbp.co.uk]
- 10. Receptor signaling mechanisms underlying muscarinic agonist-evoked contraction in guinea-pig ileal longitudinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. intracellular calcium assay [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
